molecular formula C21H23FN2O2 B2699172 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide CAS No. 1421452-40-5

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide

Cat. No.: B2699172
CAS No.: 1421452-40-5
M. Wt: 354.425
InChI Key: ZJCXXUOJDBOWPP-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the fluorophenyl and phenylacetamide groups. Common synthetic routes may involve the use of reagents such as fluorobenzene, pyrrolidinone, and phenylacetic acid derivatives. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: This compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-phenylacetamide include other fluorophenyl derivatives, pyrrolidinone-containing compounds, and phenylacetamide analogs. Examples include:

  • N-(3-(4-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-phenylacetamide
  • N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-2-phenylacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-18-9-4-8-17(12-18)13-19(24-11-5-10-21(24)26)15-23-20(25)14-16-6-2-1-3-7-16/h1-4,6-9,12,19H,5,10-11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXXUOJDBOWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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